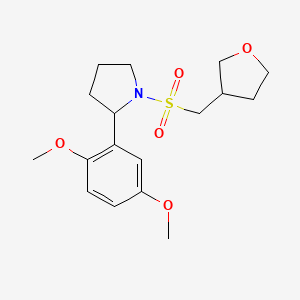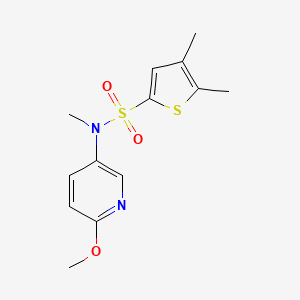
2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an oxolan-3-ylmethylsulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 5 positions.
Synthesis of the Oxolan-3-ylmethylsulfonyl Intermediate: This step involves the formation of an oxolane ring and its subsequent sulfonylation.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the oxolan-3-ylmethylsulfonyl intermediate in the presence of a suitable catalyst and under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine: shares structural similarities with other compounds that contain dimethoxyphenyl groups, oxolane rings, or pyrrolidine rings.
Examples: Compounds such as 2-(2,5-Dimethoxyphenyl)pyrrolidine and 1-(oxolan-3-ylmethylsulfonyl)pyrrolidine.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-(oxolan-3-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-21-14-5-6-17(22-2)15(10-14)16-4-3-8-18(16)24(19,20)12-13-7-9-23-11-13/h5-6,10,13,16H,3-4,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNWYRXQVLULFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2S(=O)(=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-3-imidazol-1-ylpropan-1-one](/img/structure/B6963218.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-(5-methylfuran-2-yl)sulfonylamino]acetamide](/img/structure/B6963225.png)
![2-[methyl-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B6963231.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6963245.png)
![3-bromo-4-[2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B6963260.png)
![2-Methyl-5-[(4-phenylmethoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B6963267.png)
![4-(4-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]oxan-4-amine](/img/structure/B6963269.png)
![1-(2-chlorophenyl)-1-(4-methoxy-2-methylphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6963297.png)
![2-[3-(Benzotriazol-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6963304.png)
![2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6963312.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
